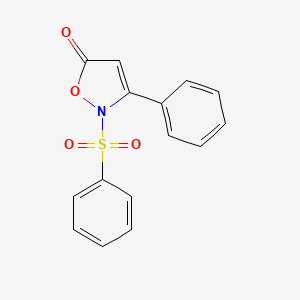

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone is a chemical compound that is related to 2-(Phenylsulfonyl)-3-phenyloxaziridine, also known as the Davis reagent . The Davis reagent is an especially useful reagent for the α-hydroxylation of ketones and esters .

Chemical Reactions Analysis

The Davis reagent, a related compound, enables a generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones in very good isolated yields .科学的研究の応用

Davis Oxidation Reagent

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone: , commonly known as the Davis reagent, plays a crucial role in organic synthesis. Here’s how:

- Davis Oxidation : This reagent is particularly useful for the α-hydroxylation of ketones and esters, a transformation known as the Davis Oxidation . When ketone or ester enolates react with the Davis reagent, they yield α-hydroxy carbonyl or carboxyl compounds with excellent stereochemistry .

Sulfone Synthesis

The Davis reagent enables the generation of sulfinate anions by oxidizing the corresponding thiolates. These sulfinate anions can then undergo S-alkylation under phase-transfer catalysis, resulting in the formation of sulfones. Notably, this process provides sulfones in very good isolated yields .

Future Research Directions

While the above applications are well-established, ongoing research continues to uncover novel uses for this intriguing compound. Researchers are exploring its potential in medicinal chemistry, asymmetric synthesis, and other fields. Keep an eye out for exciting developments!

作用機序

Target of Action

Compounds like “3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone” often target enolate anions generated in situ from ketones or esters .

Mode of Action

These compounds can enable an oxidation of enolates to provide α-hydroxylated compounds . The transfer of oxygen from N-sulfonyloxaziridines to nucleophiles happens in a SN2 mechanism, in which the enolate anion as nucleophile attacks the oxaziridine oxygen atom to give a hemiaminal intermediate .

Biochemical Pathways

The affected pathways often involve the α-hydroxylation of ketones and esters, known as Davis Oxidation . This can lead to the production of α-hydroxy carbonyl or carboxyl compounds .

Pharmacokinetics

Similar compounds are often used as substrates for enolate reactions .

Result of Action

The molecular and cellular effects often involve the generation of sulfinate anions by oxidation of the corresponding thiolates . Subsequent S-alkylation of the sulfinates under phase-transfer catalysis affords sulfones .

特性

IUPAC Name |

2-(benzenesulfonyl)-3-phenyl-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4S/c17-15-11-14(12-7-3-1-4-8-12)16(20-15)21(18,19)13-9-5-2-6-10-13/h1-11H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCPNOQSVXJSER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-phenyl-2-(phenylsulfonyl)-5(2H)-isoxazolone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide](/img/structure/B2711560.png)

![2-(2,4-dimethylthiazol-5-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2711563.png)

![4-{[2-(Dimethylamino)-6-(trifluoromethyl)-4-pyrimidinyl]oxy}benzenecarbonitrile](/img/structure/B2711566.png)

![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2711567.png)

![(2E)-3-{4-Methoxy-3-[(4-nitro-1H-pyrazol-1-yl)-methyl]phenyl}acrylic acid](/img/structure/B2711568.png)